molecular formula C11H13FN2 B1304770 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 343-93-1

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No. B1304770
CAS RN: 343-93-1
M. Wt: 192.23 g/mol
InChI Key: PAAOUYLDLVHKKR-UHFFFAOYSA-N
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Description

The compound 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a fluorinated indole derivative. Indole compounds are of significant interest due to their presence in many biologically active molecules. The fluorine atom at the 6-position on the indole ring can potentially alter the chemical and physical properties of the molecule, affecting its biological activity.

Synthesis Analysis

The synthesis of fluorinated indoles is not directly discussed in the provided papers. However, the synthesis of related compounds, such as 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines, has been described. These compounds were synthesized from precursors like 3-fluoroanisole and 1,4-difluoro-2,3-dimethoxybenzene through a series of reactions including reductive cyclization and conversion to indole-3-acetonitriles[“]. Although the exact synthesis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom on the indole ring, which can influence the molecule's electronic properties and reactivity. The fluorine atom is highly electronegative, which can increase the acidity of adjacent functional groups and impact the molecule's ability to undergo further chemical reactions[“].

Chemical Reactions Analysis

Fluorinated indoles, such as the ones studied in the provided papers, have shown altered reactivity compared to their non-fluorinated counterparts. For instance, the fluorine-substituted 5,6-dihydroxytryptamines displayed decreased potential for oxidation and increased phenol acidities[“]. These changes in chemical reactivity are important when considering the potential applications of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine in chemical syntheses or as a biological probe.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom. The papers indicate that fluorine substitution can lead to increased acidity and decreased oxidation potential[“]. Additionally, the fluorine atom can affect the lipophilicity of the molecule, which is an important factor in drug design, as it can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Scientific research applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound with a similar structure, has been identified as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It demonstrates significant efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression due to its long central duration of action and high water solubility (Harrison et al., 2001).

Potential in SARS-CoV-2 Treatment

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, another structurally related compound, was synthesized through a reaction between tryptamine and flurbiprofen. This new amide contains a fragment akin to Brequinar, suggesting potential utility in SARS-CoV-2 treatment trials (Manolov, Ivanov & Bojilov, 2020).

Exploration of Marine Indole Alkaloids

Marine-derived 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines, including compounds with bromine substitutions, have been explored for their in vitro and in vivo antidepressant and sedative activities. These studies highlight the significant role of bromine, a common element in marine environments, in offering novel chemical spaces and electrostatic interactions for potential drug leads (Ibrahim et al., 2017).

Development of Progesterone Receptor Modulators

Investigations into 3,3-dialkyl-5-aryloxindole series for progesterone receptor (PR) modulators have led to the identification of compounds with potential applications in female healthcare, including contraception and treatment of fibroids, endometriosis, and certain breast cancers. The size of the 3,3-dialkyl substituent was found crucial in controlling the functional response, with smaller groups like dimethyl affording potent PR antagonists (Fensome et al., 2008).

Studies on Antimicrobial and Anti-inflammatory Activities

Research on heterocycles derived from nitro/fluoro/chloro/bromoindole-carbohydrazides has provided insights into their antimicrobial, antiinflammatory, and antiproliferative activities. These studies contribute to understanding the therapeutic potentials of indole derivatives in treating various conditions (Narayana et al., 2009).

properties

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAOUYLDLVHKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379050
Record name 6-Fluorogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

CAS RN

343-93-1
Record name 6-Fluorogramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 343-93-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add dropwise 422 mL of glacial acetic acid to 40% aqueous dimethylamine (408 mL) over 40 minutes while maintaining the temperature below about 15° C. Cool to 0° C. After stirring for 20 minutes at 0° C., slowly add 37% aqueous formaldehyde (289 mL, 1.3 eq.) over about 15 minutes. Add 6-fluoroindole (400 g, 2.96 mol, 1 eq.) in four portions over about 15 minutes. After 30 minutes, divide the reaction mixture into two portions. To one portion, slowly 1149 g (75% of total mass) over 30 minutes to 3 L of 10% NaOH and stir at room temperature. After 18 hours, collect the solid that forms, wash three times with 200 mL of water, dry by suction to give wet 3-(N,N-dimethylaminomethyl)-6-fluoroindole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ST Larda, Y Ayotte, MM Denk, P Coote… - Journal of Medicinal …, 2023 - ACS Publications
Establishing robust structure–activity relationships (SARs) is key to successful drug discovery campaigns, yet it often remains elusive due to screening and hit validation artifacts (false …
Number of citations: 5 pubs.acs.org

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